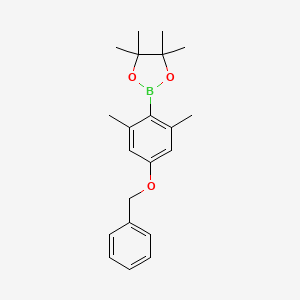
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable intermediate in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form various hydrocarbon derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzylic alcohols, ketones, and various substituted aromatic compounds .
Scientific Research Applications
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Benzyloxy)phenylboronic acid
- 2,6-Dimethylphenylboronic acid
Uniqueness
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy and dimethylphenyl groups, which provide specific steric and electronic properties that enhance its reactivity in cross-coupling reactions compared to simpler boronic acids .
Biological Activity
The compound 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Weight : 232.13 g/mol
- CAS Number : 325142-93-6
The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.
Dioxaborolanes are known to interact with biological molecules through boron coordination chemistry. The specific mechanism of action for this compound involves the inhibition of certain enzymes and modulation of signaling pathways relevant to cancer biology.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell cycle regulation. For instance, it has demonstrated activity against PKMYT1 (a kinase involved in DNA damage response), which is critical for cell cycle progression in cancer cells .
- Cell Proliferation : Studies indicate that compounds similar to this dioxaborolane can reduce cell proliferation in various cancer cell lines by inducing apoptosis and disrupting normal cell cycle progression .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on PKMYT1 Inhibition : A recent study identified a structurally similar compound that selectively inhibited PKMYT1 with an IC50 value of 0.69 μM, showcasing the potential for analogs of dioxaborolanes to serve as selective inhibitors in cancer therapy .
- Cell-Based Assays : In vitro assays have demonstrated that modifications to the dimethylphenyl moiety enhance the potency of dioxaborolanes against specific cancer types. For example, analogs with a 2,6-dimethyl substitution exhibited improved selectivity and potency compared to their parent compounds .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Boron Complexes : Utilizing boron reagents in the presence of appropriate catalysts to form the dioxaborolane structure.
- Functionalization : The introduction of benzyloxy and dimethyl groups can be achieved through palladium-catalyzed coupling reactions or other functionalization strategies .
Comparative Analysis
A comparison table summarizing the biological activities and properties of various dioxaborolane derivatives is presented below:
| Compound | IC50 (μM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| Compound A | 0.69 | PKMYT1 | Cell cycle inhibition |
| Compound B | 0.012 | WEE1 | Induces apoptosis |
| This Compound | TBD | TBD | TBD |
Properties
Molecular Formula |
C21H27BO3 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(2,6-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(23-14-17-10-8-7-9-11-17)13-16(2)19(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 |
InChI Key |
OJXBYIHULATLRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















